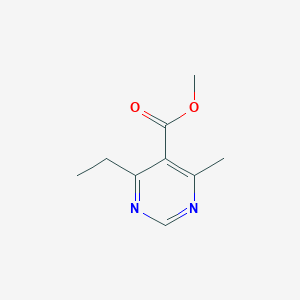

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate

Description

Properties

CAS No. |

832090-47-8 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 4-ethyl-6-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-4-7-8(9(12)13-3)6(2)10-5-11-7/h5H,4H2,1-3H3 |

InChI Key |

OJLGOAPSTFSRKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=NC(=C1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-keto ester, and urea . The reaction is usually carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate exhibits notable antibacterial and antifungal properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The compound's structure allows it to interact effectively with bacterial enzymes, potentially disrupting their metabolic processes.

Drug Development

The compound serves as a scaffold for designing new pharmaceuticals. Its ability to modulate biological targets has been explored in the context of developing treatments for diseases such as cancer and tuberculosis. The presence of functional groups in its structure enhances its interaction with biological molecules, facilitating the design of more potent analogs.

Agrochemical Applications

This compound has potential applications in agriculture as a pesticide or herbicide. Its efficacy against certain plant pathogens suggests that it could be developed into a bioactive agent for crop protection. Research on similar pyrimidine derivatives has shown promising results in controlling fungal infections in plants, which could lead to increased agricultural productivity.

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various methods have been developed to optimize yields and purities, making it accessible for further research and application.

Versatility in Reactions

This compound can act as an intermediate in synthesizing other complex organic molecules. Its reactivity allows chemists to explore diverse synthetic pathways, contributing to advancements in material sciences and organic synthesis.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the compound's structure enhanced its potency significantly, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal death.

Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic Substituents: Thienyl (in ) and benzodioxol (in ) groups introduce conjugation pathways, enhancing UV absorption and binding affinity in biological targets. Functional Group Variants: Replacement of the ester with a carboxylic acid (as in ) reduces lipophilicity, while thioxo or sulfanylidene groups () enable hydrogen bonding and metal coordination.

Crystallographic and Computational Insights

- Structure Determination : X-ray crystallography using SHELX software () confirms the planar pyrimidine ring and substituent orientations. For example, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a mean (C–C) bond length of 0.004 Å and R factor = 0.044 .

- Ring Puckering: Cremer-Pople parameters () quantify non-planarity in saturated analogs, influencing conformational stability.

Biological Activity

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The specific arrangement of substituents, including ethyl and methyl groups, influences its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₁N₃O₂ | Contains ethyl and methyl substituents on the pyrimidine ring |

| Ethyl 6-Methyl-2-Oxo-4-Phenylpyrimidine-5-Carboxylate | C₁₁H₁₃N₃O₃ | Contains a keto group at position 2 |

| Methyl 4-Ethylpyrimidine | C₇H₉N₃O₂ | Lacks the phenyl group; simpler structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

-

Antibacterial Activity :

- The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .

- Comparative studies with other pyrimidine derivatives suggest that modifications in the structure can enhance antibacterial properties, with specific substitutions leading to improved activity profiles.

- Antifungal Activity :

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Enzyme Interaction : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. These interactions are essential for assessing its therapeutic potential and mechanism of action.

- Binding Studies : Interaction studies involving binding assays with biological macromolecules such as proteins and enzymes are ongoing. These studies aim to elucidate the binding affinity and specificity of the compound, which will inform its possible applications in drug development.

Case Studies and Research Findings

Several research initiatives have focused on synthesizing derivatives of this compound to evaluate their biological activities:

- Synthesis and Evaluation : A study synthesized various analogs of this compound and assessed their antimicrobial activities, revealing that structural modifications could significantly influence potency .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that certain functional groups enhance the biological activity of pyrimidine derivatives. For example, compounds with electron-donating groups displayed increased antibacterial effects compared to their electron-withdrawing counterparts .

Q & A

Q. How can synthon-based approaches guide the design of this compound analogs with enhanced properties?

- Methodological Answer : Identify key synthons (e.g., ester-carboxylate or pyrimidine-thione motifs) via retrosynthetic analysis. Modify substituents (e.g., trifluoromethyl groups for lipophilicity) using Suzuki coupling or nucleophilic substitution. Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.